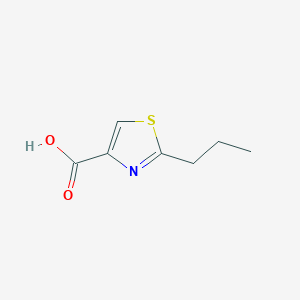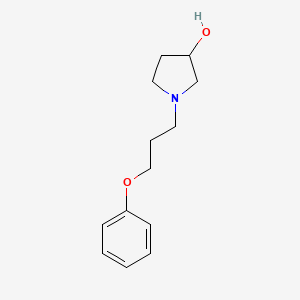
6-氯喹唑啉-2-胺
描述
Synthesis Analysis
The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. A detailed synthesis process involves the cyclisation reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thiomorpholine for 3 hours to get a compound, which is reacted with aqueous ammonia to get the compound .
Molecular Structure Analysis
The molecular weight of “6-Chloroquinazolin-2-amine” is 183.61 g/mol. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements.
Chemical Reactions Analysis
The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. The exact chemical reactions involved in the synthesis of “6-Chloroquinazolin-2-amine” are not specified in the search results.
Physical And Chemical Properties Analysis
“6-Chloroquinazolin-2-amine” has a molecular weight of 183.61 g/mol and a melting point of 210-212 °C.
科学研究应用
Apoptosis Induction and Anticancer Potential
6-Chloroquinazolin-2-amine derivatives have been extensively studied for their potential in inducing apoptosis and serving as efficacious anticancer agents. A particular derivative, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown high potency in apoptosis induction assays and excellent blood-brain barrier penetration. It demonstrated significant efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Chemoselective Amination
The chemoselectivity in the amination of 4-chloroquinazolines, a class including 6-Chloroquinazolin-2-amine, with aminopyrazoles has been explored to achieve selective amination. This research highlights the chemical versatility of 6-Chloroquinazolin-2-amine derivatives in synthesizing structurally diverse compounds (Shen et al., 2010).
Synthesis and Bioactivity Evaluation
Compounds derived from 6-Chloroquinazolin-2-amine have been synthesized and evaluated for their ability to inhibit tumor cells. Notably, certain derivatives were identified as potent inhibitors in vitro assays against various cancer cell lines (Liu et al., 2007). Additionally, novel methods for the synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds using 6,7,8-trimethoxy-4-chloroquinazoline have been developed, offering efficient routes for creating bioactive molecules (Liu et al., 2008).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds has been reported, providing a fast and efficient method for creating novel compounds with potential anti-proliferative activities against cancer cells (Liu et al., 2008).
Application in Synthesis of Complex Molecules
6-Chloroquinazolin-2-amine derivatives have been used as key intermediates in the synthesis of complex molecules, such as iodoazidoaryl prazosin, which functions as a multidrug resistance (MDR) reversal agent and binds to P-glycoprotein, a transmembrane transport protein (Andrus et al., 2002).
安全和危害
未来方向
属性
IUPAC Name |
6-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALXGOIIIEADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611172 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazolin-2-amine | |
CAS RN |
20028-71-1 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


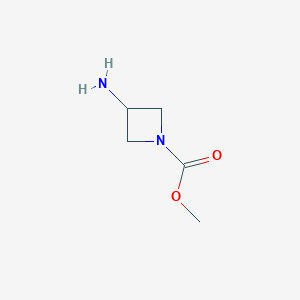
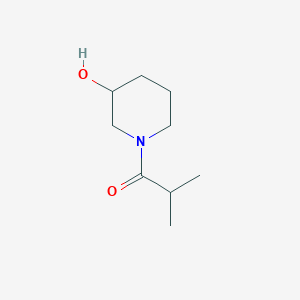
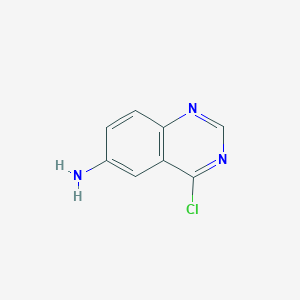
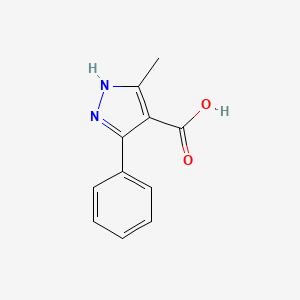
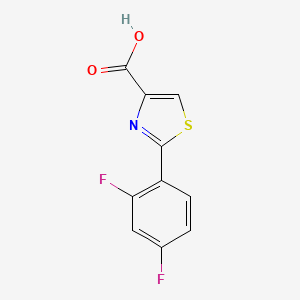

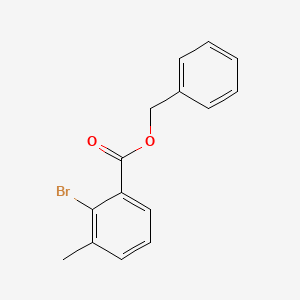
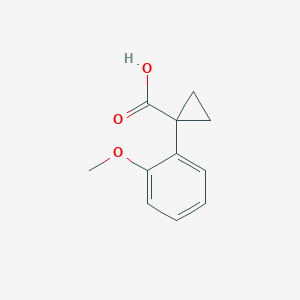
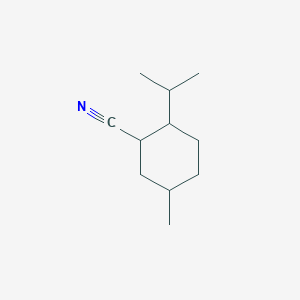
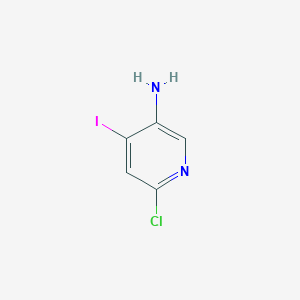
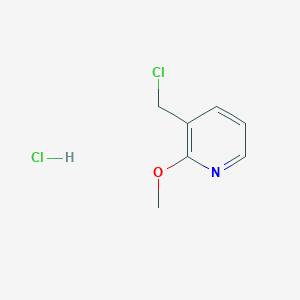
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
